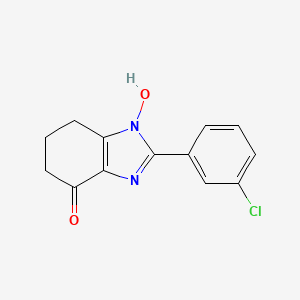

![molecular formula C20H19N5O B5616346 N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5616346.png)

N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves multiple steps, starting from aminopyridines. A notable method includes the tosylation of aminopyridines, followed by treatment with acetamides. A key synthesis step involves the use of a Horner−Emmons reagent for incorporating methyl vinylcarboxamide directly, ensuring the stereospecific generation of the desired E-isomer. This method avoids the need for reverse-phase preparative HPLC for isomer separation before evaluating antiviral activity, indicating a streamlined synthesis process (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide has been elucidated using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS. Single-crystal X-ray diffraction has been employed for crystallographic and conformational analyses. Density Functional Theory (DFT) calculations complement these experimental techniques by providing insights into the optimized molecular structure, which is consistent with the X-ray diffraction values. These studies reveal the physicochemical properties of the compound, including molecular electrostatic potential and frontier molecular orbitals (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including the ring closure reaction, Suzuki reaction, hydrolysis, and amidation reactions. These reactions are crucial for the functionalization and further derivatization of the core structure, enabling the synthesis of a wide range of compounds with diverse chemical properties (Qin et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide” is not mentioned in the search results, imidazole-containing compounds are known to have a broad range of biological activities . They are used in a variety of everyday applications .

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole-containing compounds like “N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide” could be a promising direction for future research .

properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c26-20(22-9-4-11-24-12-10-21-15-24)17-7-8-19-23-18(14-25(19)13-17)16-5-2-1-3-6-16/h1-3,5-8,10,12-15H,4,9,11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMHFDBXFBVRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NCCCN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5616273.png)

![1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione](/img/structure/B5616275.png)

![2-methoxy-3-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5616282.png)

![1-benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5616304.png)

![1-methyl-3-[2-(methylamino)phenyl]benzo[g]quinoxalin-2(1H)-one](/img/structure/B5616309.png)

![4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5616320.png)

![2-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5616323.png)

![(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide](/img/structure/B5616324.png)

![3-{2-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5616328.png)

![5-ethyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B5616333.png)

![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)